molecular formula C11H15N3 B10791989 cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate

cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate

Cat. No.: B10791989
M. Wt: 189.26 g/mol
InChI Key: FYPFZIWUUJPLNF-AOOOYVTPSA-N
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Description

cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is a complex organic compound that features a pyridine ring fused with an octahydro-pyrrolo[3,4-c]pyrrole structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable amines, followed by cyclization and subsequent trifluoroacetate formation. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds.

Scientific Research Applications

cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(Pyridin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate is unique due to its fused ring structure, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functionalities.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(3aR,6aS)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C11H15N3/c1-2-4-13-11(3-1)14-7-9-5-12-6-10(9)8-14/h1-4,9-10,12H,5-8H2/t9-,10+

InChI Key

FYPFZIWUUJPLNF-AOOOYVTPSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C3=CC=CC=N3

Canonical SMILES

C1C2CN(CC2CN1)C3=CC=CC=N3

Origin of Product

United States

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